2-Nitrophenylhydrazine Hydrochloride

Catalog No.
S1894096
CAS No.
6293-87-4
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenylhydrazine Hydrochloride

CAS Number

6293-87-4

Product Name

2-Nitrophenylhydrazine Hydrochloride

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-]

2-Nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O·HCl and a molecular weight of 189.60 g/mol. It is primarily known for its application in organic synthesis and analytical chemistry. The compound appears as a yellow crystalline solid, which is soluble in water and commonly used in various

The reaction between 2-NPH.HCl and aldehydes/ketones involves nucleophilic addition. The lone pair electrons on one of the nitrogen atoms in the hydrazine moiety attack the electrophilic carbon atom of the carbonyl group. This forms a new C-N bond and eliminates a water molecule. The positive charge from the hydrochloride might contribute by activating the hydrazine for nucleophilic attack.

2-NPH.HCl is a toxic and irritating compound. It can cause skin irritation, eye damage, and respiratory problems upon inhalation. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling 2-NPH.HCl:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

  • Formation of Hydrazones: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.
  • Colorimetric Assays: The compound can be utilized in colorimetric assays for the detection of carboxylic acids by forming acid hydrazides upon reaction with these acids .
  • Reduction Reactions: It can also undergo reduction reactions, where the nitro group can be reduced to an amino group, altering its reactivity and properties.

The synthesis of 2-nitrophenylhydrazine hydrochloride typically involves the following steps:

  • Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the ortho position.
  • Formation of Hydrochloride Salt: The resulting 2-nitrophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

2-Nitrophenylhydrazine hydrochloride has several applications across various fields:

  • Analytical Chemistry: It is widely used for detecting carbonyl compounds in organic samples.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on the interactions of 2-nitrophenylhydrazine hydrochloride have focused on its reactivity with various functional groups, particularly carbonyls. The formation of stable hydrazones allows for the analysis of carbonyl content in different substances. Additionally, research has indicated that its interactions can lead to significant changes in biological activity depending on the substituents present on the phenyl ring.

Several compounds share structural similarities or functional characteristics with 2-nitrophenylhydrazine hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AminophenylhydrazineContains an amino groupExhibits different reactivity due to amino group
4-NitrophenylhydrazineNitro group at para positionDifferent interaction profile with carbonyls
PhenylhydrazineLacks nitro substitutionMore reactive towards carbonyls without steric hindrance
3-NitrophenylhydrazineNitro group at meta positionUnique reactivity compared to ortho and para

Each of these compounds has unique properties that influence their reactivity and applications, making 2-nitrophenylhydrazine hydrochloride distinct due to its specific orientation of substituents and resultant chemical behavior.

Related CAS

3034-19-3 (Parent)

Dates

Modify: 2023-08-16

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